molecular formula C6H5Cl2N B183930 2,4-Dichloro-6-methylpyridine CAS No. 42779-56-6

2,4-Dichloro-6-methylpyridine

Cat. No.: B183930
CAS No.: 42779-56-6
M. Wt: 162.01 g/mol
InChI Key: WUGTXQVNSRFDNV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyridine is an organochlorine compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a methyl group at the 6th position on the pyridine ring . This compound is known for its applications in various fields, including organic synthesis, agrochemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylpyridine typically involves the chlorination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-methylpyridine is unique due to the presence of both chlorine atoms and a methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2,4-dichloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGTXQVNSRFDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474777
Record name 2,4-dichloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42779-56-6
Record name 2,4-dichloro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2,4-dichloro-6-methylpyridine in the synthesis of new analgesic compounds?

A1: The research paper describes the molecular modification of anpirtoline, a known non-opioid analgesic, to develop new potential painkillers []. In this context, this compound serves as a building block in the synthesis of a new class of anpirtoline analogs. Specifically, it reacts with piperidine-4-thiol through nucleophilic substitution to yield 4-chloro-6-methyl-2-(piperidin-4-ylsulfanyl)pyridine (compound 7 in the paper) []. This new compound is part of a series designed to explore the structure-activity relationships and potentially identify molecules with improved analgesic properties compared to the original anpirtoline.

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